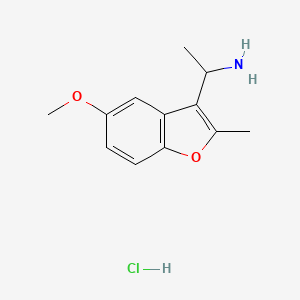
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride
説明
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride, also known by its CAS number 1182284-36-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological profiles, therapeutic potentials, and relevant research findings.
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.71 g/mol
- IUPAC Name : 1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine; hydrochloride
Biological Activity Overview
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems, particularly serotonin receptors. The benzofuran structure is known for its diverse pharmacological properties, which include:
1. Anticancer Activity
Research has shown that derivatives of benzofuran exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various benzofuran derivatives, demonstrating that modifications to the benzofuran structure can enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions showed increased potency in inhibiting tumor cell growth .
2. Neuropharmacological Effects
Benzofuran derivatives have been reported to interact with the serotonergic system, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and other psychiatric conditions. Studies indicate that these compounds may exhibit MDMA-like entactogenic effects, which could be beneficial in therapeutic contexts .
3. Antimicrobial Properties
Some benzofuran derivatives have demonstrated antibacterial and antifungal activities. The presence of the methoxy group in the structure can enhance lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens .
Case Studies
- Antitumor Efficacy : A series of benzofuran derivatives were tested for their ability to inhibit cancer cell proliferation. Compounds modified at specific positions on the benzofuran ring showed up to a fourfold increase in activity compared to unmodified counterparts .
- Serotonin Receptor Binding : In vitro studies indicated that certain benzofuran derivatives bind selectively to the 5-HT2A receptor, suggesting their potential as novel antidepressants or anxiolytics .
Data Table: Biological Activities of Related Benzofuran Derivatives
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects on various human cancer cell lines. For instance, derivatives synthesized from benzofuran frameworks have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
2. Neuropharmacology
The compound is also being investigated for its neuropharmacological properties. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Its structural similarities to known psychoactive agents warrant further investigation into its effects on mood and cognition .
1. Antibacterial Properties
Research has demonstrated that this compound exhibits antibacterial activity against both standard and clinical strains of bacteria. Screening assays have indicated that certain derivatives possess significant inhibitory effects, suggesting potential applications in developing new antibacterial agents .
2. Cytotoxicity Testing
Biological evaluation of this compound has included cytotoxicity testing against healthy and cancerous cells. These studies utilize techniques such as MTT assays to measure cell viability, providing insights into the compound's safety profile and therapeutic index .
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
A study published in the International Journal of Molecular Sciences detailed the synthesis of new derivatives from benzofuran compounds, including this compound. The researchers evaluated these derivatives for their biological activities, particularly focusing on their anticancer and antibacterial properties. Results indicated that some derivatives significantly inhibited the growth of cancer cells while demonstrating lower toxicity to normal cells .
Case Study 2: Neuropharmacological Assessment
Another investigation into the neuropharmacological effects of similar compounds highlighted their potential as anxiolytic agents. Behavioral assays conducted on animal models showed that these compounds could reduce anxiety-like behaviors, suggesting a mechanism involving modulation of serotonin receptors .
特性
IUPAC Name |
1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-7(13)12-8(2)15-11-5-4-9(14-3)6-10(11)12;/h4-7H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOINRJHFNMZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















